1,1,2-Trifluoropenta-1,3-diene

Vue d'ensemble

Description

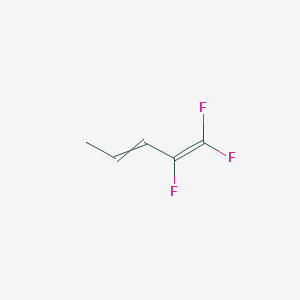

1,1,2-Trifluoropenta-1,3-diene is a fluorinated diene compound characterized by the presence of three fluorine atoms attached to the first and second carbon atoms of a penta-1,3-diene structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,1,2-Trifluoropenta-1,3-diene can be synthesized through several methods, including:

Halogenation and Dehydrohalogenation: Starting from a suitable penta-1,3-diene precursor, halogenation followed by dehydrohalogenation can introduce the fluorine atoms at the desired positions.

Organometallic Coupling Reactions:

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes followed by purification steps to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

1,1,2-Trifluoropenta-1,3-diene undergoes various chemical reactions, including:

Addition Reactions: The compound can participate in 1,2- and 1,4-addition reactions with electrophiles such as hydrogen bromide, leading to different regioisomers depending on the reaction conditions.

Oxidation and Reduction: Oxidative reactions can introduce functional groups such as hydroxyl or carbonyl groups, while reduction reactions can remove fluorine atoms or reduce double bonds.

Substitution Reactions: Nucleophilic substitution reactions can replace fluorine atoms with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions:

Electrophiles: Hydrogen bromide, chlorine, and other halogens.

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed:

Addition Products: 1,2- and 1,4-addition products with halogens.

Oxidation Products: Alcohols, ketones, and aldehydes.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Applications in Materials Science

Aggregation-Induced Emission (AIE):

The unique properties of 1,1,2-trifluoropenta-1,3-diene make it suitable for applications in materials science, particularly in the development of aggregation-induced emission (AIE) luminogens. These compounds exhibit enhanced luminescence when aggregated, making them useful in organic light-emitting diodes (OLEDs) and sensors .

Stimuli-Responsive Materials:

Due to their structural characteristics, fluorinated dienes can be incorporated into stimuli-responsive materials that change properties upon exposure to external stimuli such as light or temperature. This adaptability is crucial for applications in advanced coatings and smart materials .

Organic Synthesis

Reagent in Diels-Alder Reactions:

this compound can serve as a diene component in Diels-Alder reactions. These reactions are fundamental in organic synthesis for constructing complex cyclic structures. The presence of fluorine can influence the selectivity and reactivity of the diene in these transformations .

Synthesis of Fluorinated Compounds:

The compound is also utilized as a building block for synthesizing other fluorinated compounds. Its ability to undergo various coupling reactions enables chemists to create a wide range of functionalized products with significant pharmaceutical relevance .

Medicinal Chemistry

Potential Anticancer Agents:

Research indicates that certain fluorinated 1,3-dienes exhibit promising biological activities, including anticancer properties. The unique electronic effects imparted by fluorine atoms can enhance the interaction of these compounds with biological targets, making them candidates for drug development .

Bioimaging Applications:

Fluorinated compounds often have favorable properties for use in bioimaging techniques due to their distinct spectral characteristics. This application is particularly relevant for tracking biological processes in real-time within living organisms .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 1,1,2-trifluoropenta-1,3-diene involves its interaction with various molecular targets and pathways:

Electrophilic Addition: The compound can undergo electrophilic addition reactions, forming resonance-stabilized carbocations that can further react with nucleophiles.

Radical Mechanisms: In certain reactions, radical intermediates may be formed, leading to unique reaction pathways and products.

Comparaison Avec Des Composés Similaires

1,1,2-Trifluoropenta-1,3-diene can be compared with other similar compounds such as:

1,3-Butadiene: A non-fluorinated diene with similar reactivity but different chemical properties due to the absence of fluorine atoms.

1,1,1-Trifluoropenta-2,3-diene: A structural isomer with fluorine atoms at different positions, leading to different reactivity and applications.

Uniqueness: The presence of fluorine atoms in this compound imparts unique chemical properties such as increased stability, reactivity, and potential biological activity, distinguishing it from non-fluorinated and differently fluorinated dienes.

Activité Biologique

1,1,2-Trifluoropenta-1,3-diene is a fluorinated organic compound that has garnered interest in various fields due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and antioxidant properties based on diverse research findings.

Chemical Structure and Properties

This compound has a distinct structure characterized by the presence of three fluorine atoms and a diene functional group. The fluorination significantly influences its reactivity and interaction with biological systems.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. A study evaluated its efficacy against various bacterial strains using the disc diffusion method. The results demonstrated that the compound displayed significant inhibition zones against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

The minimum inhibitory concentration (MIC) was determined to be as low as 0.5 mg/mL for some strains, indicating strong antibacterial potential .

Antifungal Activity

In addition to its antibacterial effects, this compound has shown antifungal activity. In vitro studies tested its effectiveness against common fungal pathogens such as Candida albicans and Aspergillus niger. The compound inhibited fungal growth with an MIC ranging from 0.25 to 0.75 mg/mL.

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.5 |

| Aspergillus niger | 0.75 |

These findings suggest that the compound could be a candidate for developing antifungal agents .

Antioxidant Activity

The antioxidant capacity of this compound was assessed using various assays such as DPPH and ABTS radical scavenging tests. The compound demonstrated moderate antioxidant activity with IC50 values indicating its ability to scavenge free radicals effectively.

| Assay Type | IC50 (µM) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

The antioxidant activity may be attributed to the electron-withdrawing effects of the fluorine atoms which enhance the stability of radical intermediates .

Case Studies

Several case studies have been conducted to further understand the biological implications of this compound:

- Case Study on Antibacterial Efficacy : A comparative analysis was performed on the antibacterial efficacy of this compound against conventional antibiotics. The study found that while traditional antibiotics like ampicillin showed higher efficacy against certain strains, the diene compound provided a broader spectrum of activity against resistant strains .

- Case Study on Antifungal Applications : Another study explored the application of this compound in agricultural settings as a fungicide. Results indicated that it effectively reduced fungal infections in crops without significant phytotoxicity .

Propriétés

IUPAC Name |

1,1,2-trifluoropenta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3/c1-2-3-4(6)5(7)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GINRQJQYVSIGAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393916 | |

| Record name | 1,1,2-trifluoropenta-1,3-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123812-85-1 | |

| Record name | 1,1,2-trifluoropenta-1,3-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.